molecular formula C23H18FN5O2 B11464593 N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11464593
M. Wt: 415.4 g/mol
InChI Key: ZFJXYVBOPWUQMS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyridinylmethyl moiety. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research .

Properties

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C23H18FN5O2/c24-15-6-5-8-16(12-15)26-22(31)20-13-21(30)28(14-17-7-3-4-11-25-17)23-27-18-9-1-2-10-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,31)

InChI Key

ZFJXYVBOPWUQMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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